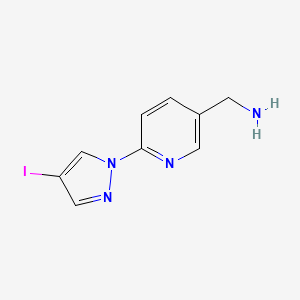![molecular formula C16H13BrO2 B12103472 1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone](/img/structure/B12103472.png)
1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4’-Acetyl[1,1’-biphenyl]-4-yl)-2-bromo-ethanone is an organic compound that features a biphenyl core with an acetyl group at the para position of one phenyl ring and a bromoethanone group attached to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4’-Acetyl[1,1’-biphenyl]-4-yl)-2-bromo-ethanone typically involves the following steps:
Formation of 4’-Acetyl[1,1’-biphenyl]-4-yl: This can be achieved through a Friedel-Crafts acylation reaction where biphenyl is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Bromination: The acetylated biphenyl is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromoethanone group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions would be essential to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4’-Acetyl[1,1’-biphenyl]-4-yl)-2-bromo-ethanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
1-(4’-Acetyl[1,1’-biphenyl]-4-yl)-2-bromo-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds, such as pharmaceuticals or agrochemicals.
Medicine: Investigated for its potential as a building block in drug design and development.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-(4’-Acetyl[1,1’-biphenyl]-4-yl)-2-bromo-ethanone depends on the specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions.
Comparison with Similar Compounds
Similar Compounds
4-Acetylbiphenyl: Lacks the bromoethanone group, making it less reactive in nucleophilic substitution reactions.
4-Bromoacetophenone: Contains a single phenyl ring, making it less sterically hindered and more reactive in certain reactions.
1-(4’-Methyl[1,1’-biphenyl]-4-yl)-2-bromo-ethanone: Similar structure but with a methyl group instead of an acetyl group, affecting its reactivity and applications.
Uniqueness
1-(4’-Acetyl[1,1’-biphenyl]-4-yl)-2-bromo-ethanone is unique due to the combination of the biphenyl core and the bromoethanone group, which provides a balance of steric hindrance and reactivity, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C16H13BrO2 |
|---|---|
Molecular Weight |
317.18 g/mol |
IUPAC Name |
1-[4-(4-acetylphenyl)phenyl]-2-bromoethanone |
InChI |
InChI=1S/C16H13BrO2/c1-11(18)12-2-4-13(5-3-12)14-6-8-15(9-7-14)16(19)10-17/h2-9H,10H2,1H3 |
InChI Key |
CNSFUFWMUVFFQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate](/img/structure/B12103407.png)






![Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]-](/img/structure/B12103432.png)



![2-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate](/img/structure/B12103449.png)
![1-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B12103452.png)
